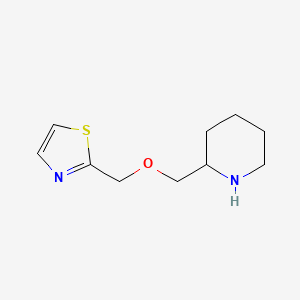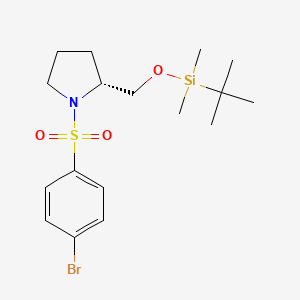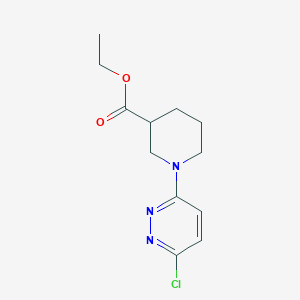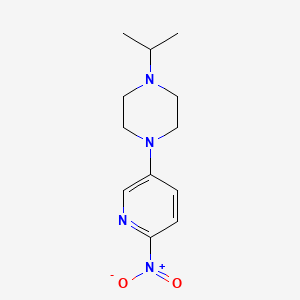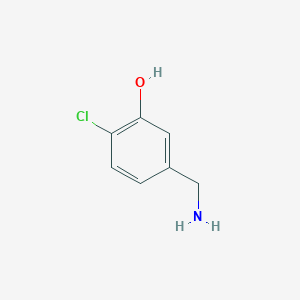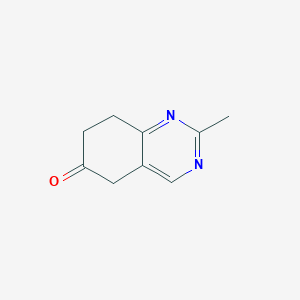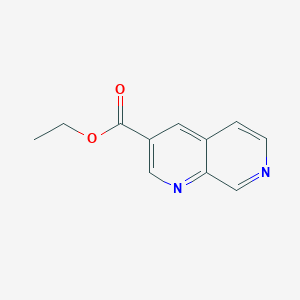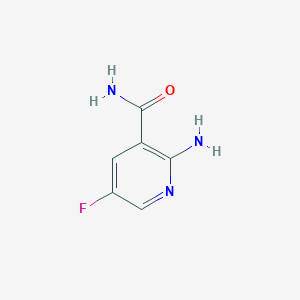
Cupric tartrate hydrate
描述
Cupric tartrate hydrate, also known as copper(II) tartrate hydrate or tartaric acid cupric salt, is a coordination compound with the chemical formula ([-CH(OH)CO_2]_2Cu·xH_2O). It is a blue-green crystalline solid that is soluble in water. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
Cupric tartrate hydrate, also known as tartaric acid cupric salt, is a copper-containing compound . Copper is an essential trace element that plays a vital role in various biological processes. It acts as a catalyst in redox reactions and is a critical component of several enzymes .
Mode of Action
This compound can react as an acid to neutralize bases . This reaction generates heat, but less or far less than is generated by the neutralization of inorganic acids, inorganic oxoacids, and carboxylic acid .
Biochemical Pathways
Copper, a component of the compound, is known to catalyze reactions that result in the production of hydroxyl radicals through the fenton and haber-weiss reactions . These highly reactive oxygen intermediates lead to lipid peroxidation and oxidation of proteins .
Pharmacokinetics
It’s known that copper, a component of the compound, is absorbed in the stomach and first part of the small intestine .
Result of Action
Copper, a component of the compound, is known to oxidize sulfhydryl groups, such as cysteine, in proteins or the cellular redox buffer glutathione .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility in water allows it to react with bases in aqueous environments . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 .
准备方法
Synthetic Routes and Reaction Conditions: Cupric tartrate hydrate can be synthesized by reacting copper(II) sulfate with tartaric acid in an aqueous solution. The reaction typically involves dissolving copper(II) sulfate in water and then adding tartaric acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is then filtered, washed, and dried to obtain the final product.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions, such as temperature and concentration of reactants, are optimized to maximize yield and purity. The use of automated equipment and controlled environments ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions: Cupric tartrate hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions where copper(II) ions are reduced to copper(I) or elemental copper.
Substitution Reactions: The compound can undergo ligand exchange reactions where the tartrate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures.
Major Products Formed:
Oxidation: Copper(I) tartrate, elemental copper.
Reduction: Copper(II) complexes with different ligands.
科学研究应用
Cupric tartrate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in biochemical assays and as a reagent in protein purification.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the production of nanocomposite materials and as a precursor for metal-organic frameworks (MOFs).
相似化合物的比较
Cupric tartrate hydrate can be compared with other copper(II) complexes, such as:
Copper(II) sulfate: A common copper salt used in agriculture and industry.
Copper(II) acetate: Used in organic synthesis and as a catalyst.
Copper(II) chloride: Employed in electroplating and as a reagent in chemical reactions.
Uniqueness: this compound is unique due to its specific coordination with tartrate ligands, which imparts distinct chemical and physical properties. Its solubility in water and ability to form stable complexes make it valuable in various applications.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can harness its potential for innovative solutions in science and technology.
属性
IUPAC Name |
copper;(2R,3R)-2,3-dihydroxybutanedioate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Cu.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/q;+2;/p-2/t1-,2-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUZTCHAIPUZJB-OLXYHTOASA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.O.[Cu+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CuO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746608 | |
| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946843-80-7 | |
| Record name | Copper(2+) (2R,3R)-2,3-dihydroxybutanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


